molecular formula C25H20ClN3O4S2 B12017845 methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12017845
M. Wt: 526.0 g/mol
InChI Key: VJHGOKITVVZPOH-UHFFFAOYSA-N
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Description

Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, and a benzoate ester, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using chlorobenzene and an acyl chloride derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically added through a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group on the pyrimidine ring.

    Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s potential interactions with various biomolecules make it a candidate for studying enzyme inhibition and receptor binding. Its structural features suggest it could interact with proteins and nucleic acids.

Medicine

In medicine, the compound’s pharmacological properties are of interest. It may exhibit activity against certain diseases, making it a potential lead compound for drug development. Studies could explore its efficacy and safety in treating conditions like cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Compared to these similar compounds, methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and potentially improve its binding affinity to biological targets.

Properties

Molecular Formula

C25H20ClN3O4S2

Molecular Weight

526.0 g/mol

IUPAC Name

methyl 4-[[2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H20ClN3O4S2/c1-33-24(32)14-5-9-16(10-6-14)27-20(30)13-34-25-28-22-21(18-3-2-4-19(18)35-22)23(31)29(25)17-11-7-15(26)8-12-17/h5-12H,2-4,13H2,1H3,(H,27,30)

InChI Key

VJHGOKITVVZPOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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